![molecular formula C24H21N3O3S B11596365 (5E)-5-(2-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 624725-98-0](/img/structure/B11596365.png)

(5E)-5-(2-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

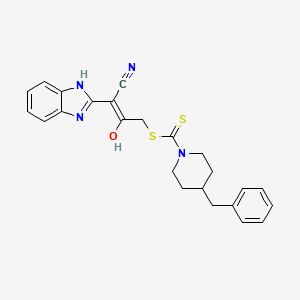

(5E)-5-(2-ブトキシベンジリデン)-2-(3-メチル-1-ベンゾフラン-2-イル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、チアゾロトリアゾール類に属する複雑な有機化合物です。この化合物は、ベンゾフラン環、チアゾール環、トリアゾール環を含む独特の構造が特徴です。

合成方法

(5E)-5-(2-ブトキシベンジリデン)-2-(3-メチル-1-ベンゾフラン-2-イル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの合成は、通常、ベンゾフランとチアゾールの中間体の調製から始まる複数の手順を伴います。これらの中間体は、縮合や環化などの反応を経て、最終生成物を生成します。反応条件には、エタノールやメタノールなどの溶媒と、反応を促進するためのパラトルエンスルホン酸などの触媒の使用が伴うことがよくあります。

準備方法

The synthesis of (5E)-5-(2-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves multiple steps, typically starting with the preparation of the benzofuran and thiazole intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reactions.

化学反応の分析

この化合物は、次のようなさまざまな種類の化学反応を起こします。

酸化: 過マンガン酸カリウムや過酸化水素などの試薬を用いて酸化することができ、対応する酸化物を生成します。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いて還元反応を行うことができ、還元された誘導体を生成します。

置換: この化合物は求核置換反応を起こすことができ、求核剤が分子中の特定の官能基を置換します。これらの反応に用いられる一般的な試薬には、ハロゲンやアルキル化剤があります。

科学研究での応用

化学: より複雑な分子や材料の合成のためのビルディングブロックとして使用されます。

生物学: この化合物は、生物活性物質として可能性を示しており、研究では生物学的標的に作用する能力が示されています。

医学: 特定の疾患の治療における治療薬としての可能性を探求する研究が行われています。

産業: ポリマーやコーティングなど、特定の性質を持つ新素材の開発に用いられます。

科学的研究の応用

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown potential as a bioactive agent, with studies indicating its ability to interact with biological targets.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

作用機序

(5E)-5-(2-ブトキシベンジリデン)-2-(3-メチル-1-ベンゾフラン-2-イル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの作用機序には、生物系における分子標的との相互作用が関与します。この化合物は、特定の酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。作用機序に関与する経路には、その生物活性の鍵となるシグナル伝達経路や代謝経路が含まれます。

類似化合物との比較

類似化合物と比較した場合、(5E)-5-(2-ブトキシベンジリデン)-2-(3-メチル-1-ベンゾフラン-2-イル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、構造的特徴のユニークな組み合わせによって際立っています。類似化合物には、次のものがあります。

酢酸エチル: 有機合成やさまざまな化学反応の前駆体として知られています.

アセチルアセトン: さまざまな化学用途で使用される、類似構造を持つ別の化合物です.

これらの化合物は、いくつかの構造的な類似性を共有していますが、特定の官能基と全体の反応性が異なります。そのため、(5E)-5-(2-ブトキシベンジリデン)-2-(3-メチル-1-ベンゾフラン-2-イル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、その用途と特性においてユニークな存在です。

特性

CAS番号 |

624725-98-0 |

|---|---|

分子式 |

C24H21N3O3S |

分子量 |

431.5 g/mol |

IUPAC名 |

(5E)-5-[(2-butoxyphenyl)methylidene]-2-(3-methyl-1-benzofuran-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |

InChI |

InChI=1S/C24H21N3O3S/c1-3-4-13-29-18-11-7-5-9-16(18)14-20-23(28)27-24(31-20)25-22(26-27)21-15(2)17-10-6-8-12-19(17)30-21/h5-12,14H,3-4,13H2,1-2H3/b20-14+ |

InChIキー |

VPCUNDBZLOHKTM-XSFVSMFZSA-N |

異性体SMILES |

CCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C5=CC=CC=C5O4)C)S2 |

正規SMILES |

CCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=C(C5=CC=CC=C5O4)C)S2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (4Z)-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11596286.png)

![prop-2-en-1-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11596292.png)

![(5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596294.png)

![1-chloro-3-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol](/img/structure/B11596300.png)

![Butyl 2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11596306.png)

![(5Z)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596313.png)

![(5Z)-2-(3,4-dimethoxyphenyl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596329.png)

![2-[4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl 3-methylbenzoate](/img/structure/B11596342.png)

![2-({(Z)-[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B11596356.png)

![{(3Z)-3-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11596358.png)

![3-[(4-Ethoxyphenyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11596368.png)